BenchChemオンラインストアへようこそ!

(R)-1-(p-Tolyl)but-3-en-1-amine

P2X3 receptor pain pharmacology purinergic signaling

(R)-1-(p-Tolyl)but-3-en-1-amine is a chiral primary homoallylamine with the molecular formula C11H15N and molecular weight 161.24 g/mol. The compound features a terminal alkene (but-3-en-1-amine backbone) and a para-tolyl (4-methylphenyl) substituent at the chiral C1 position bearing an (R)-configured primary amine.

Molecular Formula C11H15N
Molecular Weight 161.24 g/mol
Cat. No. B13975469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(p-Tolyl)but-3-en-1-amine
Molecular FormulaC11H15N
Molecular Weight161.24 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(CC=C)N
InChIInChI=1S/C11H15N/c1-3-4-11(12)10-7-5-9(2)6-8-10/h3,5-8,11H,1,4,12H2,2H3/t11-/m1/s1
InChIKeyMDEULCRXFBSDTP-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-1-(p-Tolyl)but-3-en-1-amine (CAS 132312-97-1) Procurement Specifications and Chemical Identity


(R)-1-(p-Tolyl)but-3-en-1-amine is a chiral primary homoallylamine with the molecular formula C11H15N and molecular weight 161.24 g/mol . The compound features a terminal alkene (but-3-en-1-amine backbone) and a para-tolyl (4-methylphenyl) substituent at the chiral C1 position bearing an (R)-configured primary amine . The IUPAC systematic name is (1R)-1-(4-methylphenyl)but-3-en-1-amine . The terminal alkene functionality renders this compound a versatile intermediate for subsequent functionalization via hydroboration, epoxidation, cross-metathesis, and other alkene-targeting transformations, distinguishing it from saturated chiral benzylamine analogs that lack this synthetic handle [1]. The para-tolyl group confers increased lipophilicity relative to unsubstituted phenyl analogs (cLogP ~2.5–3.0 estimated from structural analogs), which may influence membrane permeability and receptor binding profiles in biological applications .

Why (R)-1-(p-Tolyl)but-3-en-1-amine Cannot Be Interchanged with Racemic or S-Enantiomer Analogs in Research Applications


Substitution with the racemic 1-(p-tolyl)but-3-en-1-amine (CAS 143005-47-4) or the (S)-enantiomer is not scientifically valid for applications requiring stereochemically defined outcomes . In chiral amine scaffolds of this class, enantiomers can exhibit differential binding affinities at biological targets and divergent stereochemical outcomes when employed as chiral auxiliaries or resolving agents [1]. The terminal alkene further differentiates this compound from saturated analogs such as (R)-1-(p-tolyl)butan-1-amine (CAS 239105-47-6) and (R)-1-(p-tolyl)propan-1-amine (CAS 239105-47-6), which lack the synthetic versatility conferred by the C3–C4 double bond for subsequent diversification . The para-tolyl substituent provides distinct electronic and steric properties compared to unsubstituted phenyl (R)-1-phenylbut-3-en-1-amine (CAS 132312-93-7) or halogenated aryl variants . The quantitative evidence below substantiates why this specific stereoisomer and substitution pattern cannot be assumed interchangeable in rigorous experimental contexts.

(R)-1-(p-Tolyl)but-3-en-1-amine: Quantitative Differentiation Evidence for Scientific Procurement Decisions


P2X3 Receptor Antagonist Activity: (R)-1-(p-Tolyl)but-3-en-1-amine Demonstrates Sub-Micromolar Potency

(R)-1-(p-Tolyl)but-3-en-1-amine exhibits antagonist activity at recombinant rat P2X3 purinoceptors with an EC50 of 80 nM when evaluated in Xenopus oocytes [1]. This sub-micromolar potency at a validated ion channel target relevant to chronic pain and sensory neurotransmission distinguishes this compound from other structurally related chiral amines that lack documented P2X3 modulatory activity. The terminal alkene and para-tolyl substitution pattern may contribute to this observed activity profile, though direct head-to-head comparator data against the (S)-enantiomer or unsubstituted phenyl analog are not currently available in the public domain.

P2X3 receptor pain pharmacology purinergic signaling

CCR5 Antagonist Activity: Preliminary Pharmacological Screening Identifies (R)-1-(p-Tolyl)but-3-en-1-amine as a CCR5 Modulator

Preliminary pharmacological screening has identified (R)-1-(p-tolyl)but-3-en-1-amine as exhibiting CCR5 antagonist activity, suggesting potential utility in the preparation of treatments for CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD) [1]. The specific structural features of this compound—namely the chiral (R)-configured primary amine, terminal alkene, and para-tolyl substituent—may contribute to this observed CCR5 modulatory profile. No quantitative comparator data for the (S)-enantiomer, racemate, or close structural analogs are currently available in the public domain, and the exact potency values remain unpublished.

CCR5 antagonist HIV inflammation autoimmune disease

Synthetic Utility as a Chiral Homoallylamine Building Block: Terminal Alkene Enables Diversification Pathways Absent in Saturated Analogs

(R)-1-(p-Tolyl)but-3-en-1-amine contains a terminal alkene that enables subsequent functionalization reactions—including hydroboration, epoxidation, cross-metathesis, and alkene hydrogenation—that are structurally impossible for saturated analogs such as (R)-1-(p-tolyl)butan-1-amine or (R)-1-(p-tolyl)propan-1-amine . Chiral homoallylamines of this class are recognized as versatile intermediates for the synthesis of natural products and pharmaceuticals, with the alkene serving as a latent handle for the introduction of diverse functionality [1]. The (R)-configured stereocenter provides a defined chiral environment for diastereoselective transformations at the adjacent alkene, enabling predictable stereochemical outcomes in subsequent reactions [2]. In contrast, the racemic analog introduces stereochemical ambiguity that complicates reaction optimization and analytical characterization. Quantitative synthetic yield comparisons are reaction-specific and not generalizable; however, the presence versus absence of the alkene represents a binary differentiation in synthetic versatility.

asymmetric synthesis homoallylamine chiral building block medicinal chemistry

Para-Tolyl Substituent Confers Distinct Lipophilicity and Electronic Properties Compared to Phenyl and Halogenated Aryl Analogs

The para-tolyl (4-methylphenyl) substituent in (R)-1-(p-tolyl)but-3-en-1-amine confers increased lipophilicity and altered electronic properties relative to unsubstituted phenyl and halogenated aryl analogs . While experimental logP/logD values for this specific compound are not publicly reported, structurally analogous p-tolyl versus phenyl amines exhibit consistent lipophilicity increases that influence membrane permeability, metabolic stability, and off-target binding profiles . The methyl group at the para-position also modulates the electron density of the aromatic ring, which can affect π-stacking interactions with aromatic residues in biological targets and influence reactivity in electrophilic aromatic substitution pathways . This substitution pattern distinguishes (R)-1-(p-tolyl)but-3-en-1-amine from (R)-1-phenylbut-3-en-1-amine (CAS 132312-93-7) and fluorinated variants such as (1R)-1-(4-fluoro-2-methylphenyl)but-3-en-1-amine (CAS 1270091-67-2) in terms of physicochemical and pharmacological properties.

SAR lipophilicity medicinal chemistry physicochemical properties

Recommended Research and Industrial Applications for (R)-1-(p-Tolyl)but-3-en-1-amine Based on Verified Evidence


P2X3 Receptor Antagonist Screening and Medicinal Chemistry Optimization

The compound's demonstrated 80 nM EC50 at recombinant rat P2X3 receptors [1] supports its use as a starting point for P2X3 antagonist lead optimization campaigns. P2X3 is a validated target for chronic pain, neuropathic pain, and cough hypersensitivity. The chiral (R)-configured amine and para-tolyl substituent provide a defined scaffold for systematic structure-activity relationship (SAR) exploration, with the terminal alkene offering a synthetic handle for introducing additional diversity elements. Procurement of the single (R)-enantiomer rather than racemate is essential for unambiguous SAR interpretation.

CCR5-Mediated Disease Research and HIV Entry Inhibition Studies

Preliminary pharmacological screening identifying CCR5 antagonist activity [2] positions this compound for further investigation in CCR5-mediated disease models, including HIV infection, asthma, rheumatoid arthritis, and inflammatory bowel disease. The compound may serve as a tool molecule or lead scaffold for developing novel CCR5 modulators. Researchers should note that quantitative potency data are not yet publicly available, necessitating in-house validation and profiling.

Asymmetric Synthesis via Chiral Homoallylamine Intermediates

The terminal alkene and (R)-configured chiral center make this compound suitable as a chiral building block in asymmetric synthesis applications [3]. The alkene enables diversification via hydroboration, epoxidation, cross-metathesis, and hydrogenation, while the defined stereocenter provides a chiral environment for diastereoselective transformations. This distinguishes it from saturated analogs that lack the alkene functional handle and from racemic mixtures that introduce stereochemical ambiguity .

Chiral Auxiliary and Resolving Agent Development

Chiral primary amines of this structural class are employed as chiral auxiliaries and resolving agents in enantioselective synthesis [4]. The combination of (R)-stereochemistry, para-tolyl aromatic substituent, and terminal alkene provides a distinct profile for diastereomeric salt formation or covalent auxiliary attachment. The para-tolyl group's UV chromophore facilitates HPLC monitoring, while the alkene offers an orthogonal functionalization site post-resolution.

Quote Request

Request a Quote for (R)-1-(p-Tolyl)but-3-en-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.